molecular formula C6H7NO5 B1342429 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- CAS No. 19374-87-9

2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-

Cat. No. B1342429
CAS RN: 19374-87-9
M. Wt: 173.12 g/mol
InChI Key: JLZNGFXJKPJSJO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-” can be represented as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C4H5NO3/c6-3-1-2-4 (7)5 (3)8/h8H,1-2H2 .


Physical And Chemical Properties Analysis

The molecular weight of “2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-” is 173.12 g/mol. The IUPAC Standard InChI is InChI=1S/C4H5NO3/c6-3-1-2-4 (7)5 (3)8/h8H,1-2H2 .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed novel synthesis methods and conducted structural analyses of derivatives of 2,5-Pyrrolidinedione. For instance, novel AZA-Imidoxy compounds have been synthesized, including derivatives like 1-{[1-naphthyldiazenyl]oxy}pyrrolidine-2,5-dione, showcasing potential chemotherapeutic applications due to their antimicrobial activities (Jain, Nagda, & Talesara, 2006). Another study details the synthesis of 2,5-disubstituted pyrroles and their tautomeric transformations, contributing to the understanding of the structural properties of pyrrolidine derivatives (Li, Larsen, & Brooker, 2003).

Chemical Reactions and Mechanisms

Several studies have focused on the chemical reactions involving 2,5-Pyrrolidinedione derivatives. For example, manganese(III)-based reactions with 1,1-diarylethenes have led to the synthesis of 4-ethenyl- and 4-ethyl-2,3-pyrrolidinedione derivatives, demonstrating the versatility of these compounds in organic synthesis (Nguyen Van Ha & Le Thi My Trinh, 2015). Another study explored the facile access to 3-alkyl-substituted 3-hydroperoxy-2,4-pyrrolidinediones using manganese(III)-catalyzed aerobic oxidation, highlighting a method to obtain hydroperoxy derivatives in quantitative yields (Haque & Nishino, 2012).

Biological and Medicinal Applications

The biological and medicinal applications of 2,5-Pyrrolidinedione derivatives have been a significant area of research. Comparative studies on covalent protein binding of hexanedione derivatives have provided insights into their neurotoxicity, elucidating the role of pyrrole adduction in neuropathy (DeCaprio, Kinney, & LoPachin, 2009). Additionally, the antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens have been evaluated, demonstrating significant antimicrobial activity comparable to chlorhexidine (Dhavan et al., 2016).

Environmental and Catalytic Applications

2,5-Pyrrolidinedione derivatives have also found applications in environmental and catalytic processes. For instance, the electrogeneration of hydroxyl radicals on boron-doped diamond electrodes has been studied, with oxidation processes involving these radicals indicating the potential for environmental applications (Marselli et al., 2003). Moreover, chiral-substituted poly-N-vinylpyrrolidinones have been synthesized for use in catalytic asymmetric oxidation reactions, showcasing the utility of pyrrolidinedione derivatives in enhancing optical yields in various oxidation processes (Hao et al., 2016).

Safety And Hazards

In case of fire, suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide . Firefighters should wear self-contained breathing apparatus if necessary .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO5/c8-3-6(11)12-7-4(9)1-2-5(7)10/h8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZNGFXJKPJSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609110
Record name 1-[(Hydroxyacetyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-

CAS RN

19374-87-9
Record name 1-[(Hydroxyacetyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Glycoloyloxy)succinimide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST4K2MY5UU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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